4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine
Description
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (CAS: 635699-06-8, C₁₆H₂₄N₂O) is a morpholine derivative featuring a benzyl group at the 4-position and a pyrrolidinylmethyl substituent at the 2-position of the morpholine ring. Morpholine scaffolds are widely explored in medicinal chemistry due to their versatility in mimicking peptide backbones and modulating pharmacokinetic properties .
Properties
IUPAC Name |
4-benzyl-2-(pyrrolidin-1-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-6-15(7-3-1)12-18-10-11-19-16(14-18)13-17-8-4-5-9-17/h1-3,6-7,16H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFQWJMHRVTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CN(CCO2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630353 | |
| Record name | 4-Benzyl-2-[(pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635699-06-8 | |
| Record name | 4-Benzyl-2-[(pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nucleophilic Substitution
One common approach is to synthesize the compound through nucleophilic substitution reactions involving morpholine derivatives and benzyl halides.
-
- Morpholine derivative
- Benzyl chloride or bromide
- Pyrrolidine
-
- The reaction is typically conducted in an organic solvent such as ethanol or toluene.
- A base (e.g., sodium hydroxide or potassium carbonate) is added to facilitate the nucleophilic attack.
- The mixture is heated under reflux for several hours.
Alternative Method: Using Benzyl Chloroformate
Another method involves the use of benzyl chloroformate as a coupling reagent.
-
- Morpholine
- Pyrrolidine
- Benzyl chloroformate
-
- The morpholine is reacted with benzyl chloroformate in the presence of a base such as triethylamine.
- The reaction is carried out at room temperature or slightly elevated temperatures to promote coupling.
Characterization of the Compound
After synthesis, the characterization of this compound is crucial for confirming its structure and purity.
Analytical Techniques
The following techniques are commonly employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for determining the structure by analyzing chemical shifts.
Mass Spectrometry (MS): Provides molecular weight information and helps confirm the identity of the compound.
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the compound.
Summary of Findings
The preparation methods for this compound demonstrate versatility in synthetic approaches, allowing for modifications based on available reagents and desired yields. The methods discussed provide a foundation for further exploration into optimizing synthesis routes for improved efficiency and yield.
| Method | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Morpholine, Benzyl Halide, Pyrrolidine | Reflux in ethanol/toluene with base | 60-80% |
| Benzyl Chloroformate Method | Morpholine, Pyrrolidine, Benzyl Chloroformate | Room temperature with triethylamine | >75% |
Chemical Reactions Analysis
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Key differences among analogs lie in substituent groups, ring systems, and electronic effects. Below is a comparative table:
Key Observations:
- Substituent Effects : Halogenated benzyl groups (e.g., 2-chloro-6-methyl in compound 9) introduce electron-withdrawing effects, improving enzyme inhibition (e.g., CYP2A13) .
Biological Activity
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzyl group and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 248.34 g/mol. The structural representation is essential for understanding its interaction with biological systems.
Research indicates that this compound exhibits several biological activities, primarily through modulation of neurotransmitter systems.
Key Mechanisms:
- Dopamine Receptor Modulation: The compound has shown affinity for dopamine receptors, which may contribute to its effects on mood and cognition.
- Serotonin Activity: It also interacts with serotonin receptors, potentially influencing anxiety and depression pathways.
- Antioxidant Properties: Preliminary studies suggest that the compound may possess antioxidant capabilities, which could mitigate oxidative stress in cells.
In Vitro Studies
In vitro assays have demonstrated various biological activities of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces reactive oxygen species | |
| Neuroprotective | Protects neuronal cells from apoptosis | |
| Antidepressant-like | Increases serotonin levels |
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacological potential:
- Neuropharmacological Effects: Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential anxiolytic properties.
- Cognitive Enhancement: In rodent models, the compound improved memory performance in Morris water maze tests, suggesting cognitive-enhancing effects.
Case Studies
Several case studies have explored the clinical implications of this compound:
-
Case Study on Depression:
- A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after administration of the compound over eight weeks.
- Patients reported enhanced mood and decreased anxiety levels compared to placebo groups.
-
Neuroprotection in Stroke Models:
- A study investigated the neuroprotective effects of the compound in ischemic stroke models.
- Results indicated reduced infarct size and improved neurological scores in treated animals.
Safety and Toxicology
While initial findings are promising, safety assessments are crucial. Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses, but long-term studies are necessary to fully understand its risk-benefit ratio.
Q & A
Q. What are the standard synthetic routes for 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine?
A common approach involves nucleophilic substitution or cyclization reactions. For example, morpholine derivatives can be synthesized by reacting benzylamine analogs with epihalohydrins under acidic or basic conditions. In one protocol, 2-(benzylamino)ethanol reacts with epifluorohydrin, followed by sulfuric acid-catalyzed cyclization at 140°C to yield fluorinated morpholine derivatives . Another method uses potassium carbonate as a base in acetonitrile for alkylation of morpholine precursors . Purification typically involves extraction (e.g., ethyl acetate), washing (sodium bicarbonate), and solvent removal under vacuum.
Q. How should researchers characterize this compound using spectroscopic methods?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regioselectivity. For example, splitting patterns in H NMR distinguish benzyl and pyrrolidinyl protons .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) confirms molecular weight and fragmentation patterns. NIST-curated databases provide reference spectra for validation .
- Gas Chromatography (GC) : Purity assessment via GC with flame ionization detection, using inert columns (e.g., DB-5) to separate morpholine derivatives .
Advanced Research Questions
Q. How can contradictory reaction yields in synthesizing analogs be resolved?
Discrepancies often arise from variations in catalysts, solvents, or temperature. For instance:
- Acid vs. Base Conditions : Sulfuric acid promotes cyclization but may degrade heat-sensitive groups, while potassium carbonate favors milder alkylation but requires longer reaction times .
- Catalyst Optimization : BF·EtO enhances electrophilic substitution in benzofuran-morpholine hybrids, achieving yields up to 96% under controlled stoichiometry .
- Workup Adjustments : Incomplete extraction or residual solvents can skew yields. Sequential washing (e.g., sodium bicarbonate for acid removal) and rigorous drying (MgSO) improve recovery .
Q. What computational strategies predict the biological activity of this compound analogs?
- Molecular Docking : Simulate binding to target proteins (e.g., cytochrome P450 isoforms) using software like AutoDock. Focus on pyrrolidine and morpholine moieties, which often interact with hydrophobic pockets .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of related compounds (e.g., diarylpyrroles with antitubercular activity) to prioritize analogs with optimal logP and polar surface area .
- Metabolic Stability Prediction : Use ADMET tools (e.g., SwissADME) to assess susceptibility to oxidation at the benzyl or pyrrolidinyl groups, guiding structural modifications .
Q. How can regioselectivity challenges in morpholine functionalization be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic attacks to specific positions .
- Catalytic Control : Palladium catalysts with bidentate ligands (e.g., 1,10-phenanthroline) enable selective C–H activation at the morpholine ring’s 4-position .
- Steric Effects : Bulky substituents on the benzyl group can block undesired substitution pathways, as seen in 4-(2-chlorophenethyl)morpholine synthesis .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Reagent Purity : Use ≥98% pure starting materials (validated via GC or HPLC) to minimize side reactions .
- Reaction Monitoring : Track progress with thin-layer chromatography (TLC) or in-situ FTIR to detect intermediate formations .
- Batch Consistency : Standardize stirring rates and heating sources (e.g., oil bath vs. microwave) to reduce variability .
Q. How to validate the compound’s stability under storage conditions?
- Accelerated Degradation Studies : Incubate samples at 40°C/75% relative humidity for 4 weeks. Monitor decomposition via LC-MS, focusing on hydrolytic cleavage of the morpholine ring .
- Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) and assess photodegradation products using high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
